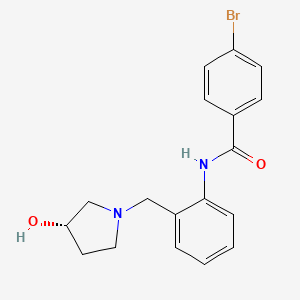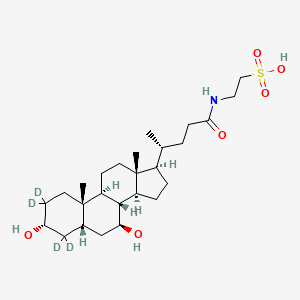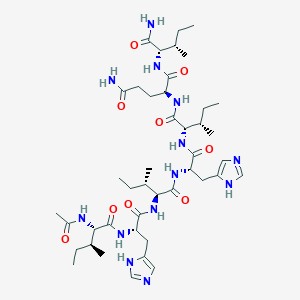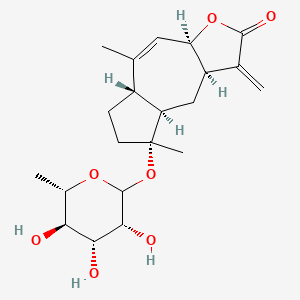
1-Benzoylpiperazine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoylpiperazine-d8 is a deuterium-labeled derivative of 1-Benzoylpiperazine. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the compound, making it useful for various research applications. This compound is primarily used in scientific research due to its unique properties and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylpiperazine-d8 is synthesized by incorporating deuterium into 1-Benzoylpiperazine. The process involves the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The typical synthetic route includes the reaction of piperazine with benzoyl chloride in the presence of a deuterated solvent, followed by purification to obtain the deuterium-labeled product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure high purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylpiperazine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the benzoyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzoylpiperazine-d8 oxide.
Reduction: Benzoylpiperazine-d8 alcohol.
Substitution: Various substituted benzoylpiperazine-d8 derivatives depending on the substituent used.
Scientific Research Applications
1-Benzoylpiperazine-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to understand the metabolic pathways and the role of hydrogen atoms in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterium-labeled drugs.
Industry: Applied in the development of new materials and chemicals with improved properties due to the presence of deuterium
Mechanism of Action
The mechanism of action of 1-Benzoylpiperazine-d8 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of the compound. This makes it useful in studying the effects of isotopic substitution on the behavior of molecules. The compound can interact with enzymes and receptors, providing insights into their function and the role of hydrogen atoms in their activity .
Comparison with Similar Compounds
1-Benzoylpiperazine-d8 can be compared with other similar compounds, such as:
1-Benzylpiperazine (BZP): A stimulant with similar chemical structure but without deuterium labeling.
1-(3-chlorophenyl)piperazine (mCPP): A phenylpiperazine derivative with different pharmacological properties.
1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Another phenylpiperazine derivative often used in combination with BZP
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can alter the physical and chemical properties of the compound, making it a valuable tool in various scientific studies.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D2,9D2 |
InChI Key |
VUNXBQRNMNVUMV-COMRDEPKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)


![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)





![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)



